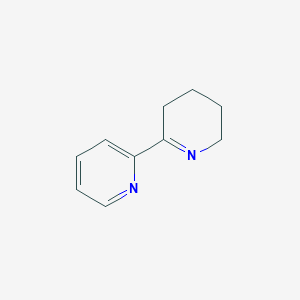

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine

Descripción general

Descripción

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a pyridine derivative reacts with a diene to form the desired compound . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, fully saturated piperidine compounds, and various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant Activity

Recent studies have identified derivatives of 2-(3,4,5,6-tetrahydropyridin-2-yl)pyridine as potential multi-target antidepressants. These compounds have been designed to interact with serotonin receptors and exhibit serotonin reuptake inhibition, which is crucial for antidepressant activity. The structure-activity relationship (SAR) studies have demonstrated that modifications to the tetrahydropyridine moiety can enhance binding affinity to the 5-HT1A receptor, leading to improved efficacy against depression .

Antiseizure Agents

Compounds based on the tetrahydropyridine structure have also been investigated for their antiseizure properties. Specifically, derivatives have shown promise in modulating neurotransmitter systems involved in seizure activity. The exploration of these compounds as potential treatments for epilepsy represents a significant area of research .

Cancer Therapeutics

The compound's derivatives are being studied for their role as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. By targeting these enzymes, the compounds may help in controlling tumor growth and spread. Research has indicated that some derivatives can effectively inhibit MMP activity, suggesting their potential as anticancer agents .

Synthetic Applications

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules. For instance, it can be used in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

Catalysis

The compound has been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a candidate for use in phosphine-catalyzed reactions, enhancing the efficiency of synthetic pathways in organic chemistry .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to other tetrahydropyridine derivatives, by crossing the blood-brain barrier and affecting neurotransmitter levels . This interaction can lead to various biological effects, including modulation of motor functions and potential therapeutic benefits in neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine isomer with different structural and pharmacological properties.

2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical reactivity and applications.

1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research

Uniqueness

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Actividad Biológica

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring fused with a tetrahydropyridine moiety. This unique structure imparts distinct biological properties that have been the subject of various pharmacological studies. The compound's potential therapeutic applications stem from its interactions with various biological targets and pathways.

- Chemical Formula : CHN

- CAS Number : 53422-71-2

- Molecular Weight : 160.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

-

Enzyme Interaction :

- The compound has shown significant interaction with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2 activity, it reduces the production of pro-inflammatory mediators.

-

Cellular Effects :

- In neuronal cells, this compound protects against oxidative stress by upregulating antioxidant genes, thereby enhancing cellular resilience against damage.

- Biochemical Pathways :

Pharmacological Activities

The compound exhibits a range of pharmacological activities, which are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cells :

- Neuroprotective Effects :

- Metabolic Stability :

Propiedades

IUPAC Name |

2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYJMPLQXPDFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475728 | |

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53422-71-2 | |

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.